Hydrazine, N-(4-methoxybenzylidene)-N'-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-METHOXYBENZALDEHYDE 1-(3-METHYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE involves several steps. Typically, the synthetic route includes the reaction of 4-methoxybenzaldehyde with hydrazine derivatives under specific conditions to form the hydrazone linkage. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol, for several hours . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism by which 4-METHOXYBENZALDEHYDE 1-(3-METHYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE exerts its effects involves the inhibition of specific molecular targets. For instance, as an anticancer agent, it inhibits the activity of c-Met and Pim-1 kinases, leading to the disruption of signaling pathways essential for cancer cell proliferation and survival . This inhibition results in cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds include other triazolo[4,3-b]pyridazine derivatives, such as:
4-METHOXYBENZALDEHYDE 1-(3-METHYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE: Known for its potent anticancer activity.
1,2,4-TRIAZOLO[3,4-B][1,3,4]THIADIAZINE: Exhibits diverse pharmacological activities, including antimicrobial and anticancer properties.
1,2,4-TRIAZOLO[4,3-B][1,2,4,5]TETRAZINE: Known for its energetic material properties.
The uniqueness of 4-METHOXYBENZALDEHYDE 1-(3-METHYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE lies in its dual inhibition of c-Met and Pim-1 kinases, making it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C14H14N6O |
---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C14H14N6O/c1-10-16-18-14-8-7-13(19-20(10)14)17-15-9-11-3-5-12(21-2)6-4-11/h3-9H,1-2H3,(H,17,19)/b15-9+ |
InChI Key |
QCOQCSSCLJMFPG-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=NN=C2N1N=C(C=C2)N/N=C/C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)NN=CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.